molecular formula C21H20N4O4 B2531352 2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946308-69-6

2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2531352
CAS No.: 946308-69-6
M. Wt: 392.415
InChI Key: YAKKMRKFKDEFHC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a functionalized oxazole derivative designed for medicinal chemistry and anticancer research. Compounds based on the oxazole scaffold integrated with a piperazine moiety are recognized for their versatile biological activities and potential to interact with diverse biological targets . Specifically, structural analogues featuring the 2-aryl-5-(piperazin-1-yl)oxazole core have demonstrated promising in vitro anticancer effects, showing activity against challenging cancer cell lines such as renal carcinoma . The incorporation of the furan-2-carbonyl group into the piperazine subunit is a key structural feature intended to modulate the compound's properties and enhance its bioactivity profile, a strategy supported by research on similar molecular architectures . This makes it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in the fields of oncology and cell biology. Further structural exploration of this chemotype is encouraged to develop more potent inhibitors of malignant cell growth .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-2-27-16-7-5-15(6-8-16)19-23-17(14-22)21(29-19)25-11-9-24(10-12-25)20(26)18-4-3-13-28-18/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKKMRKFKDEFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the oxazole intermediate.

    Attachment of the Furan Ring: The furan ring can be attached through an acylation reaction, where a furan-2-carbonyl chloride reacts with the piperazine-containing intermediate.

    Final Functionalization: The ethoxyphenyl group and the cyano group can be introduced through further substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions may target the oxazole ring or the cyano group, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the ethoxyphenyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that the presence of the oxazole and piperazine rings may confer antimicrobial properties to this compound. Similar compounds with these functional groups have demonstrated activity against various bacteria and fungi, although specific tests for this compound are still pending.

Anti-inflammatory and Anticancer Properties

Research suggests that 2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile may interact with specific molecular targets, potentially modulating enzyme activity or receptor function related to inflammatory responses and cancer pathways. The unique combination of functional groups may enhance its pharmacological profile compared to other compounds in its class .

Organic Electronics

The structural features of this compound may also make it suitable for applications in organic electronics. Its electronic properties could be harnessed in the development of organic semiconductors or photovoltaic materials, although further research is necessary to explore these possibilities fully .

Drug Delivery Systems

Given its complex structure, this compound may serve as a platform for drug delivery systems, where modifications can enhance solubility and bioavailability of therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile would depend on its specific biological target. Generally, the compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to analogs with variations in substituents on the oxazole core, piperazine ring, or acyl groups. Key comparisons include:

Table 1: Structural Comparison of Oxazole-4-carbonitrile Derivatives

Compound Name Position 2 Substituent Piperazine Acyl Group Molecular Formula Molecular Weight Key Structural Features
Target Compound: 2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile 4-Ethoxyphenyl Furan-2-carbonyl C₂₃H₂₂N₄O₄ 418.5 Ethoxy (electron-donating), furanoyl (planar)
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile 4-Fluorophenyl 4-Fluorobenzoyl C₂₁H₁₆F₂N₄O₂ 406.4 Fluorine (electron-withdrawing), fluorobenzoyl
(E)-2-(4-Chlorostyryl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile 4-Chlorostyryl Furan-2-carbonyl C₂₁H₁₇ClN₄O₃ 408.8 Styryl (conjugated π-system), chlorophenyl
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile 4-Fluorophenyl 4-Ethoxybenzoyl C₂₃H₂₁FN₄O₃ 420.4 Ethoxybenzoyl (enhanced solubility)

Key Observations :

The furan-2-carbonyl moiety (target compound) provides a planar, rigid structure, whereas 4-ethoxybenzoyl (compound ) offers greater hydrophilicity due to the ethoxy group.

Impact of Acyl Groups on Bioactivity :

  • Fluorinated benzoyl groups (e.g., 4-fluorobenzoyl in ) may enhance metabolic stability and target binding via hydrophobic interactions.
  • Styryl substituents (e.g., in ) introduce extended conjugation, which could influence optical properties or receptor binding kinetics.

Synthetic Accessibility :

  • The target compound likely employs a piperazine acylation step using furan-2-carbonyl chloride, analogous to methods described for fluorobenzoyl derivatives .
  • Multi-component reactions (e.g., one-pot syntheses in ) are less relevant here due to the specificity of the oxazole-piperazine scaffold.

Table 2: Physicochemical and Crystallographic Data

Compound Melting Point (°C) Crystallographic Symmetry Solubility Trends
Target Compound Not reported Not available Moderate (ethoxyphenyl)
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)triazol-4-yl)pyrazol-1-yl)thiazole 242–243 (decomp.) Triclinic, P¯1 Low (fluorinated substituents)
5-(4-(4-Ethoxybenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile Not reported Not available High (ethoxybenzoyl)

Research Findings and Implications

  • Structural Flexibility : The piperazine ring in the target compound allows conformational flexibility, which may enhance binding to diverse biological targets compared to rigid analogs like thiazole derivatives .
  • Pharmacokinetic Potential: The ethoxyphenyl group may reduce metabolic degradation compared to chlorostyryl or fluorophenyl groups, as seen in studies on related compounds .
  • Crystallographic Trends : Isostructural analogs (e.g., ) exhibit similar packing motifs, suggesting that the target compound could form stable crystals with predictable solubility profiles.

Biological Activity

2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound notable for its unique structural features, including an oxazole ring, a piperazine moiety, and various substituents. Its molecular formula is C_{23}H_{25}N_{5}O_{4}, with a molecular weight of 446.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer domains.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Oxazole Ring : Known for its biological activity, particularly in antimicrobial agents.
  • Piperazine Moiety : Often associated with various pharmacological effects, including anxiolytic and antidepressant activities.
  • Furan-2-carbonyl Group : Contributes to the overall reactivity and potential interactions with biological targets.

Preliminary Biological Activity

Preliminary studies indicate that this compound may exhibit the following biological activities:

  • Antimicrobial Activity : The presence of the oxazole and piperazine rings suggests potential antimicrobial properties. Initial tests have shown efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) remain to be published.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. Studies involving carrageenan-induced models could elucidate its effectiveness in reducing inflammation .
  • Anticancer Properties : There is growing interest in the compound's potential to inhibit cancer cell proliferation. Interaction studies suggest it may act on specific pathways involved in cell signaling and apoptosis.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to active sites of enzymes, it may inhibit their activity, leading to altered metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors, influencing signal transduction pathways critical for cellular functions.
  • Disruption of Cellular Processes : It may affect processes such as cell division and apoptosis, contributing to its anticancer activity.

Data Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Biological Properties
5-(4-Fluorophenyl)-1,3-oxazoleFluorophenyl group instead of ethoxyphenylEnhanced lipophilicity
2-Furoic Acid DerivativesSimilar furan-based structureDiverse biological activities
Piperazine-based CompoundsIncorporate piperazine moietyVaried pharmacological profiles

Case Studies and Research Findings

Research into the biological activity of related compounds has provided insights into the potential applications of this compound:

  • Antimicrobial Studies : Related compounds have shown significant antimicrobial activity against various pathogens. For instance, compounds with similar structural motifs have demonstrated MIC values ranging from 6 to 12.5 µg/mL against bacterial strains such as E. coli and S. aureus .
  • Anti-inflammatory Research : In studies involving animal models, compounds similar to this compound have exhibited notable reductions in paw edema, indicating potential anti-inflammatory properties.
  • Anticancer Investigations : Preliminary data suggest that structurally related compounds can inhibit cancer cell lines effectively, with IC50 values indicating potent activity against various types of cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Ethoxyphenyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile, and how can reaction conditions be optimized?

  • The compound’s oxazole core can be synthesized via cyclization of acylated hydrazides using phosphorus oxychloride at elevated temperatures (120°C), as demonstrated for structurally analogous oxadiazoles . Key intermediates, such as ethyl oxazole carboxylates (e.g., ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate), may serve as precursors, requiring substitution of the hydroxyl group with ethoxy via alkylation . Piperazine-furanoyl conjugation can be achieved through amide coupling agents like EDCI/HOBt. Optimization should focus on solvent selection (e.g., DMF or THF), stoichiometry of reagents, and reaction monitoring via TLC/LC-MS.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • IR spectroscopy identifies key functional groups (e.g., C≡N stretch ~2200 cm⁻¹, furan C=O ~1650 cm⁻¹). NMR (¹H/¹³C) confirms substitution patterns: the ethoxyphenyl group shows a triplet for -OCH₂CH₃ (δ ~1.3–1.5 ppm) and a quartet for -OCH₂ (δ ~4.0–4.2 ppm), while the oxazole protons appear as singlets (δ ~8.0–8.5 ppm) . Single-crystal X-ray diffraction (as in and ) resolves piperazine and oxazole ring geometries, with mean C–C bond lengths of 0.002 Å and R-factors <0.05 ensuring accuracy .

Q. How can preliminary biological activity screening be designed for this compound?

  • Standard protocols include in vitro assays :

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts . Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) are critical.

Advanced Research Questions

Q. What strategies can address contradictory data between computational predictions and experimental results for this compound’s reactivity?

  • Discrepancies often arise from solvent effects or transition-state approximations in DFT studies. For example, highlights deviations in charge distribution between DFT-calculated and crystallographic data for oxazole derivatives. Mitigation strategies include:

  • Using implicit solvent models (e.g., PCM) or hybrid QM/MM methods for solvation effects.
  • Validating transition-state geometries with intrinsic reaction coordinate (IRC) analysis .
  • Cross-referencing with experimental spectroscopic data (e.g., NMR chemical shifts) to refine computational parameters .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on the piperazine-furanoyl moiety?

  • Step 1 : Synthesize analogs with variations in:

  • Furan substituents : Replace furan-2-carbonyl with thiophene or pyridine carbonyl groups.
  • Piperazine modifications : Introduce methyl, acetyl, or sulfonyl groups at the N-position (see for phenyl substitution effects) .
    • Step 2 : Test analogs in biological assays (e.g., IC₅₀ comparison).
    • Step 3 : Perform molecular docking to map binding interactions (e.g., furan carbonyl hydrogen bonding with target enzymes) .

Q. What experimental approaches resolve low solubility in aqueous media for in vivo studies?

  • Formulation strategies :

  • Use co-solvents (e.g., PEG-400, Cremophor EL) or cyclodextrin inclusion complexes to enhance solubility .
  • Synthesize prodrugs by masking the nitrile group as a phosphate ester, improving bioavailability .
    • Analytical validation : Monitor solubility via HPLC with a C18 column and aqueous-organic mobile phase (e.g., 60:40 water:acetonitrile) .

Q. How can stereochemical outcomes of furan-piperazine conjugation be controlled during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during amide bond formation .
  • Crystallization-induced asymmetric transformation : Recrystallize intermediates in chiral solvents (e.g., (S)-limonene) to enrich enantiomers .
  • Circular dichroism (CD) : Confirm enantiopurity post-synthesis, with characteristic Cotton effects for furanoyl groups (~250–300 nm) .

Methodological Notes

  • Contradictory Data : If biological activity varies between assays (e.g., antifungal vs. anticancer), validate target specificity via knockout cell lines or RNA interference .
  • Scale-Up Challenges : For multi-gram synthesis, replace phosphorus oxychloride with safer cyclization agents (e.g., Burgess reagent) to reduce toxicity .

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